molecular formula C16H14O B1397727 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene CAS No. 101911-57-3

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene

Cat. No.: B1397727
CAS No.: 101911-57-3
M. Wt: 222.28 g/mol
InChI Key: LPIGDNMBOUWSAZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-(benzyloxy)benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene or 1-(Benzyloxy)-4-(propyl)benzene.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to various pharmacophores.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its potential as a drug candidate.

Comparison with Similar Compounds

    1-(Benzyloxy)-3-(prop-2-yn-1-yl)benzene: Similar structure but with the prop-2-yn-1-yl group in a different position on the benzene ring.

    1-(Benzyloxy)-2-(prop-2-yn-1-yl)benzene: Another positional isomer with different chemical properties.

Uniqueness: 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in both chemical and biological contexts. This positional specificity can lead to different reaction pathways and biological activities compared to its isomers.

Properties

IUPAC Name

1-phenylmethoxy-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h1,3-5,7-12H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGDNMBOUWSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (3-(4-benzyloxy-phenyl)-prop-1-ynyl)-trimethyl-silane (911 mg, 3.09 mmol) described in Manufacturing Example 29-2-1 in methanol (20 mL) was added potassium carbonate (854 mg, 6.18 mmol) at room temperature, which was stirred for 4 hours and 10 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate at room temperature. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the title compound (618 mg, 90%).
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911 mg
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854 mg
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20 mL
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90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methanol (20 mL) of (3-(4-benzyloxy-phenyl)-prop-1-ynyl)-trimethyl-silane (910 mg) described in Manufacturing Example 12-1 was added potassium carbonate (850 mg) at room temperature, which was stirred for 4 hours and 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the titled compound (620 mg).
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20 mL
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reactant
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910 mg
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reactant
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850 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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